molecular formula C12H14N2O2 B14486343 N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide CAS No. 63986-79-8

N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide

Cat. No.: B14486343
CAS No.: 63986-79-8
M. Wt: 218.25 g/mol
InChI Key: XPJQVFXTNOCAEG-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide is an organic compound with a complex structure that includes a pyrrolidine ring, a carboxamide group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide typically involves the reaction of 3-methylphenylamine with 2-oxopyrrolidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and high yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine derivatives and carboxamides.

    N-(3-Methylphenyl)acetamide: Similar in structure but lacks the pyrrolidine ring.

    N-(3-Methylphenyl)-2-oxopyrrolidine-1-carboxylate: Similar but with a carboxylate group instead of a carboxamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63986-79-8

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-(3-methylphenyl)-2-oxopyrrolidine-1-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-9-4-2-5-10(8-9)13-12(16)14-7-3-6-11(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,13,16)

InChI Key

XPJQVFXTNOCAEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCCC2=O

Origin of Product

United States

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